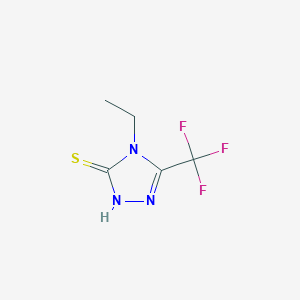![molecular formula C11H11ClN4O2 B8744076 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide](/img/structure/B8744076.png)
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and nitriles under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chloro-phenyl group, which can be done using chlorinating agents.
Attachment of the propionic acid hydrazide moiety: This involves the reaction of the oxadiazole derivative with propionic acid hydrazide under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide can undergo various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-infective agent, with activity against bacterial and viral pathogens.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of high-energy materials and electronic devices.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide can be compared with other oxadiazole derivatives such as:
1,2,3-Oxadiazole: This isomer has different electronic properties and reactivity compared to the 1,2,4-oxadiazole core.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals, this isomer has distinct biological activities.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro-phenyl and propionic acid hydrazide groups, which confer unique properties and applications.
Properties
Molecular Formula |
C11H11ClN4O2 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-3-1-2-7(6-8)11-14-10(18-16-11)5-4-9(17)15-13/h1-3,6H,4-5,13H2,(H,15,17) |
InChI Key |
AGJADGJQFYEPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B8743998.png)





![Methyl 10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylate](/img/structure/B8744061.png)


![5,6-Dihydro-4-hydroxyfuro[2,3-d]pyrimidine-2-amine](/img/structure/B8744088.png)
![5-(1-Phenylcyclopropyl)thiazolo[5,4-b]pyridine](/img/structure/B8744093.png)
![1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B8744098.png)

